molecular formula C13H17NO B13304766 4-(4-tert-Butyl-phenyl)-azetidin-2-one

4-(4-tert-Butyl-phenyl)-azetidin-2-one

Cat. No.: B13304766
M. Wt: 203.28 g/mol
InChI Key: RLZBTSWVKFJDOE-UHFFFAOYSA-N
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Description

4-(4-tert-Butyl-phenyl)-azetidin-2-one is an organic compound characterized by the presence of an azetidinone ring substituted with a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-Butyl-phenyl)-azetidin-2-one typically involves the reaction of 4-tert-butylphenylamine with chloroacetyl chloride, followed by cyclization to form the azetidinone ring. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-Butyl-phenyl)-azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the azetidinone ring to an azetidine ring.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce azetidine derivatives.

Scientific Research Applications

4-(4-tert-Butyl-phenyl)-azetidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 4-(4-tert-Butyl-phenyl)-azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: An organic compound with a similar tert-butylphenyl group but lacking the azetidinone ring.

    4-tert-Butylbenzoyl chloride: Another compound with a tert-butylphenyl group, used in different chemical reactions.

    4-tert-Butylphenyl glycidyl ether: Used in the paint industry and as an epoxy reactive diluent.

Uniqueness

4-(4-tert-Butyl-phenyl)-azetidin-2-one is unique due to the presence of the azetidinone ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

4-(4-tert-butylphenyl)azetidin-2-one

InChI

InChI=1S/C13H17NO/c1-13(2,3)10-6-4-9(5-7-10)11-8-12(15)14-11/h4-7,11H,8H2,1-3H3,(H,14,15)

InChI Key

RLZBTSWVKFJDOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC(=O)N2

Origin of Product

United States

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